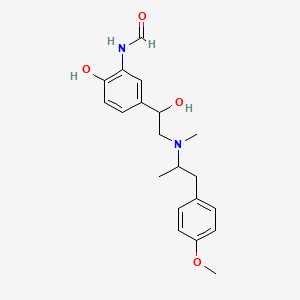

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

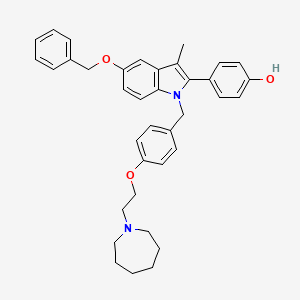

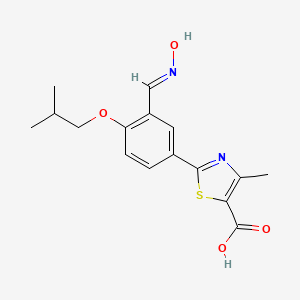

“N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide” is a chemical compound that is used as a reference standard in the pharmaceutical industry . It is also known as a formoterol related compound . The empirical formula of this compound is (C20H26N2O4)2 · C4H4O4 and it has a molecular weight of 832.94 .

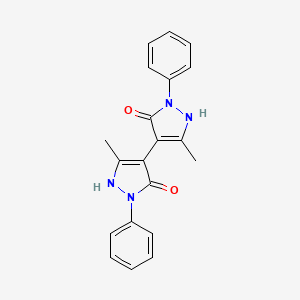

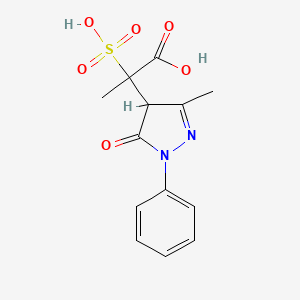

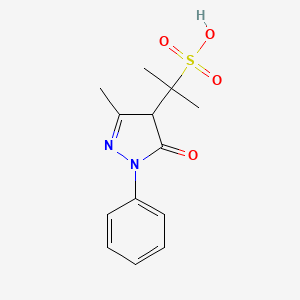

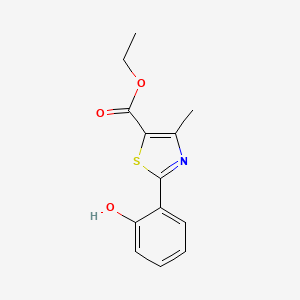

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains two hydroxy groups, an amine group, a formamide group, and a methoxyphenyl group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature and is stored at a temperature between 2-8°C . It is part of the formoterol API family . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Radioligand for β2-Adrenoceptors

A study by Visser et al. (1998) explored the use of the agonist radioligand, specifically "N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-[11C]-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide" (formoterol), synthesized for visualizing pulmonary β2-adrenoceptors in vivo with PET. The research showed significant specific binding in tissues known to contain β2-adrenoceptors (lungs, spleen, and heart), highlighting its potential for studying β2-adrenoceptors with PET technology and providing new insights into the mechanisms underlying prolonged sympathomimetic action (Visser et al., 1998).

Synthesis and Chemical Properties

Another aspect of research focuses on the synthesis and chemical properties of compounds related to "N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide". For instance, Belova et al. (2017) studied reactions of (4-methoxyphenyl)amine and its derivatives, contributing to the development of O-silylurethanes, ureas, and formamides. This research aids in understanding the chemical versatility and applications of compounds related to the formamide structure (Belova et al., 2017).

Corrosion Inhibition

An innovative application involves the use of expired Formoterol (a substance closely related to the chemical structure ) as a corrosion inhibitor for mild steel in sulfuric acid media. The study by Xiang-rong Ma (2020) found that expired Formoterol showed good mitigation efficiency, demonstrating the potential of such compounds in industrial applications beyond their medicinal use (Xiang-rong Ma, 2020).

Safety and Hazards

Properties

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORGIYWNPKTFPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.